Dimethyl (3-iodobenzyl)malonate
Overview
Description
Dimethyl (3-iodobenzyl)malonate is an organic compound with the molecular formula C12H13IO4 It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 3-iodobenzyl group and two methoxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (3-iodobenzyl)malonate can be synthesized through a multi-step process. One common method involves the alkylation of dimethyl malonate with 3-iodobenzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3-iodobenzyl)malonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrogenation: The compound can be hydrogenated to reduce the ester groups to alcohols.
Condensation Reactions: It can participate in Knoevenagel condensation with aldehydes to form substituted alkenes
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Condensation Reactions: Bases like piperidine or pyrrolidine in solvents such as ethanol or methanol
Major Products Formed
Nucleophilic Substitution: Substituted malonates with various functional groups.
Hydrogenation: Reduced alcohol derivatives.
Condensation Reactions: Substituted alkenes and dienes
Scientific Research Applications
Dimethyl (3-iodobenzyl)malonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of polymers and advanced materials
Mechanism of Action
The mechanism of action of dimethyl (3-iodobenzyl)malonate in chemical reactions typically involves the activation of the methylene group by the ester groups, making it more susceptible to nucleophilic attack. The iodine atom also serves as a good leaving group, facilitating substitution reactions. In condensation reactions, the compound forms enolates that react with electrophiles to form carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl malonate
- Diethyl malonate
- Methyl (3-iodobenzyl)malonate
Uniqueness
Dimethyl (3-iodobenzyl)malonate is unique due to the presence of the 3-iodobenzyl group, which imparts distinct reactivity compared to other malonate derivatives. This makes it particularly useful in specific synthetic applications where the iodine atom can be selectively replaced or utilized in further transformations .
Conclusion
This compound is a versatile compound with significant potential in organic synthesis and medicinal chemistry. Its unique structure allows for a variety of chemical reactions, making it a valuable tool for researchers in multiple fields.
Properties
IUPAC Name |
dimethyl 2-[(3-iodophenyl)methyl]propanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IO4/c1-16-11(14)10(12(15)17-2)7-8-4-3-5-9(13)6-8/h3-6,10H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYOKZXTVNNAET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)I)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801228693 | |
Record name | 1,3-Dimethyl 2-[(3-iodophenyl)methyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801228693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474010-13-4 | |
Record name | 1,3-Dimethyl 2-[(3-iodophenyl)methyl]propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=474010-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dimethyl 2-[(3-iodophenyl)methyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801228693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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